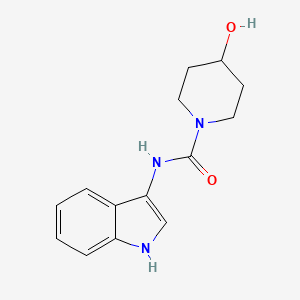
2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields of scientific research. It features a combination of pyrazole, oxadiazole, and acetamide functional groups, making it a subject of interest in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves a multi-step process:
Formation of the pyrazole ring: : This can be achieved via the condensation of hydrazine derivatives with diketones.
Oxadiazole synthesis: : Utilizes the cyclization of acyl hydrazides with orthoesters.
Coupling reactions: : The incorporation of amino and methylamino groups into the pyrazole ring.
Final acetamide formation: : Achieved by reacting 2-ethoxyphenylamine with the pyrazole-oxadiazole intermediate under acylation conditions.
Industrial Production Methods
In an industrial setting, these reactions might be optimized for scale by employing automated batch reactors, ensuring precise control over reaction conditions such as temperature, pH, and reaction time to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can engage in several types of chemical reactions:
Oxidation and reduction: : The amino and methylamino groups can undergo redox reactions, altering their oxidation states.
Substitution reactions: : Both electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Condensation reactions: : Form new carbon-nitrogen bonds, expanding its molecular complexity.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or hydrogen peroxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Ammonia, primary amines.
Electrophiles: : Acyl chlorides, alkyl halides.
Major Products
The reactions typically yield derivatives with modified functional groups, influencing the biological activity and chemical properties of the compound.
Scientific Research Applications
This compound's multifaceted structure lends itself to diverse scientific research applications, including:
Chemistry: : As a precursor for synthesizing other complex molecules or polymers.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of advanced materials or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide exerts its effects typically involves:
Molecular Targets: : Enzymes or receptors where it might bind, influencing biochemical pathways.
Pathways Involved: : Signal transduction pathways, often leading to altered gene expression or enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide: : Lacks the oxadiazole ring, which may alter its biological activity.
2-(3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide: : Similar, but with different substitution patterns on the pyrazole ring.
N-(2-ethoxyphenyl)-2-(5-amino-3-(methylamino)-1H-pyrazol-1-yl)acetamide: : Another structural isomer, differing in the position of functional groups.
Highlighting Uniqueness
The presence of both pyrazole and oxadiazole rings in 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide provides a unique scaffold that offers distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c1-3-31-16-12-8-7-11-15(16)25-17(30)13-29-19(23)18(21(24-2)27-29)22-26-20(28-32-22)14-9-5-4-6-10-14/h4-12H,3,13,23H2,1-2H3,(H,24,27)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJAHQKVLFECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)
![(4-[2-Amino-1-(4-methylpiperazin-1-YL)ethyl]phenyl)dimethylamine](/img/structure/B2922293.png)

![N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2922297.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2922298.png)


![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2922302.png)


![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2922310.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)
